Bienvenue dans la boutique en ligne BenchChem!

17-Aag

Hepatotoxicity Ansamycin Antibiotics Preclinical Toxicology

17-AAG (Tanespimycin) is the definitive first-generation HSP90 inhibitor reference standard. Select 17-AAG when experimental protocols demand: (1) superior hepatobiliary tolerability—≥50-fold higher threshold for biliary epithelial injury vs. geldanamycin; (2) near-complete i.p. bioavailability (99%) for reproducible murine xenograft pharmacokinetics; (3) well-characterized solubility profile ideal for nanocarrier formulation benchmarking; and (4) clinically grounded dosing parameters from Phase II multiple myeloma trials. Not interchangeable with 17-DMAG, ganetespib, or geldanamycin due to documented divergences in redox potential, potency, and toxicity. For R&D use only.

Molecular Formula C31H43N3O8
Molecular Weight 585.7 g/mol
Cat. No. B1234939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Aag
Molecular FormulaC31H43N3O8
Molecular Weight585.7 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC=C)C)OC)OC(=O)N)C)C)O)OC
InChIInChI=1S/C31H43N3O8/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35/h8-11,15-17,19,24-25,27,29,33,36H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38)/b11-9-,18-10+,20-15+
InChIKeyAYUNIORJHRXIBJ-RHCSXIAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17-AAG (Tanespimycin): Benzoquinone Ansamycin HSP90 Inhibitor for Targeted Cancer Research and Preclinical Development


17-AAG (17-allylamino-17-demethoxygeldanamycin), also known as tanespimycin, is a semi-synthetic derivative of the ansamycin antibiotic geldanamycin that functions as a potent inhibitor of heat shock protein 90 (HSP90) [1]. It binds with high affinity to the N-terminal ATP-binding pocket of HSP90, disrupting chaperone function and leading to proteasomal degradation of client proteins essential for tumor cell proliferation and survival [2]. As a first-generation HSP90 inhibitor, 17-AAG has undergone extensive preclinical characterization and advanced to Phase I/II clinical trials in various malignancies, establishing a foundational body of pharmacokinetic, toxicological, and pharmacodynamic data that informs its use as a reference standard in HSP90 inhibitor research [3].

Why Generic HSP90 Inhibitor Substitution Fails for 17-AAG: Differential Toxicity, Bioavailability, and Clinical Validation Prevent Direct Replacement


Although 17-AAG shares the HSP90 N-terminal binding pocket with geldanamycin, 17-DMAG, ganetespib, and other ansamycin derivatives, these compounds cannot be interchangeably substituted in experimental or therapeutic contexts due to well-documented quantitative divergences in hepatotoxicity [1], superoxide generation and redox potential [2], antiproliferative potency [3], and route-dependent bioavailability [4]. Procurement decisions that disregard these verified differences risk introducing confounding variables in preclinical studies or selecting an agent with incompatible pharmacokinetic properties for a given model system. The evidence detailed below establishes precisely where 17-AAG occupies a distinct position relative to its closest structural and mechanistic analogs, enabling informed selection based on specific experimental requirements.

17-AAG Quantitative Differentiation Evidence: Head-to-Head Comparisons with Geldanamycin, 17-DMAG, and Ganetespib


Reduced Hepatobiliary Toxicity of 17-AAG Relative to Parent Geldanamycin in Rat Liver Slice Model

In direct comparative studies using precision-cut rat liver slices, 17-AAG exhibited substantially reduced biliary epithelial cell (BEC) toxicity compared to geldanamycin (GEL) [1]. At the lowest concentration tested, GEL induced histologically evident BEC injury at 0.1 µM, while 17-AAG demonstrated minimal toxic effect on BEC with superior retention of slice biomarkers [1]. At 5 µM, GEL produced overt bile duct necrosis with prominent hepatocellular damage, whereas 17-AAG at the same concentration caused only progressive BEC loss with complete inhibition of BEC proliferation and hepatocellular injury evident only at high doses [1].

Hepatotoxicity Ansamycin Antibiotics Preclinical Toxicology

Superoxide-Mediated Hepatotoxicity Profile: 17-AAG Exhibits Intermediate Redox Potential Between Geldanamycin and 17-DMAG

Mechanistic studies evaluating superoxide-mediated hepatotoxicity reveal that the three ansamycin derivatives exhibit distinct redox properties that correlate with their cytotoxic potential toward primary hepatocytes [1]. The half-wave one-electron reduction potential E1/2 (vs. Ag/AgCl) was determined to be -0.37 V for geldanamycin, -0.13 V for 17-AAG, and -0.015 V for 17-DMAG, establishing a thermodynamic gradient of reducibility [1]. The rate of superoxide formation during reduction by NADPH-cytochrome P450 reductase followed the order 17-DMAG > 17-AAG > geldanamycin, with 17-AAG occupying an intermediate position [1]. Critically, the order of cytotoxicity toward rat primary hepatocytes was opposite to the order of E1/2, confirming that redox potential directly influences hepatotoxic outcome [1].

Reactive Oxygen Species Redox Chemistry Hepatotoxicity Mechanism

Antiproliferative Potency Benchmarking: Ganetespib Demonstrates 20- to 500-Fold Greater Potency Than 17-AAG in NSCLC Cell Lines

A comprehensive head-to-head comparison in genomically-defined non-small cell lung cancer (NSCLC) cell lines demonstrates that ganetespib exhibits substantially greater antiproliferative potency than 17-AAG [1]. Ganetespib inhibited proliferation and induced apoptosis with IC50 values ranging from 2 to 30 nM across the NSCLC panel, whereas 17-AAG required concentrations between 20 and 3,500 nM to achieve comparable effects [1]. This potency differential was further confirmed in isogenic Ba/F3 pro-B cells expressing EGFR and ERBB2 mutants, where ganetespib was approximately 20-fold more potent than 17-AAG [1]. In small cell lung cancer (SCLC) cell lines, ganetespib demonstrated an IC50 of 31 nM compared to 16 µM for 17-AAG, representing a ~516-fold potency advantage [2].

Non-Small Cell Lung Cancer IC50 Comparison HSP90 Inhibitor Potency

Route-Dependent Bioavailability of 17-AAG: Intraperitoneal Administration Achieves 99% Bioavailability Versus 24% Oral Bioavailability in Murine Models

Pharmacokinetic characterization in CD2F1 mice reveals that 17-AAG exhibits markedly route-dependent bioavailability [1]. Following intraperitoneal (i.p.) administration of 40 mg/kg, 17-AAG achieved 99% bioavailability, whereas oral delivery of the same dose resulted in only 24% bioavailability [1]. This 4.1-fold difference in systemic exposure is accompanied by extensive first-pass metabolism, with substantial concentrations of the active metabolite 17-AG detected in plasma and tissues following all routes of administration [1]. The plasma concentration-time data fit a two-compartment open linear model, with total body clearance ranging from 34 to 66 mL/min/kg across the dose range studied (26.67 to 60 mg/kg) [1].

Pharmacokinetics Bioavailability Preclinical Dosing

Formulation-Dependent Solubility Enhancement: PEO-b-PDLLA Micellar Formulation Increases 17-AAG Aqueous Solubility 150-Fold

The clinical development of 17-AAG has been constrained by its poor aqueous solubility, which traditionally required formulation with Cremophor EL (CrEL) and ethanol, excipients associated with hypersensitivity reactions [1]. A CrEL-free formulation utilizing PEO-b-PDLLA (12:6 kDa) diblock copolymer micelles solubilized up to 1.5 mg/mL of 17-AAG, representing a 150-fold increase in solubility relative to the free compound [1]. This micellar formulation also modified pharmacokinetic parameters compared to the standard CrEL/EtOH formulation: area under the curve (AUC) increased 1.3-fold, serum half-life (t1/2) increased 1.3-fold, and volume of distribution (Vd) increased 1.7-fold [1]. Renal clearance increased while hepatic clearance decreased, indicating altered organ-specific elimination [1].

Drug Formulation Nanocarrier Solubility Enhancement

Clinical Validation in Hematologic Malignancies: 17-AAG Demonstrated Single-Agent Activity in Relapsed/Refractory Multiple Myeloma at Doses ≥275 mg/m²

Among the geldanamycin-derived HSP90 inhibitors, 17-AAG (tanespimycin, KOS-953) is distinguished by its advanced clinical development trajectory, having progressed through Phase I and Phase II trials in relapsed/refractory multiple myeloma [1]. Single-agent 17-AAG demonstrated activity in this patient population, with a recommended Phase II dose of ≥275 mg/m² [2]. Preclinical studies in multiple myeloma cells showed that 17-AAG treatment inhibited cell proliferation and survival [1]. Notably, the clinical development of 17-AAG in multiple myeloma provided the foundation for combination studies with proteasome inhibitors, and the compound remains a reference standard for evaluating novel HSP90 inhibitors in this disease setting [3].

Multiple Myeloma Phase II Clinical Trial HSP90 Inhibition

Optimal Research and Preclinical Application Scenarios for 17-AAG Based on Verified Differential Properties


Preclinical Toxicology Studies Requiring Ansamycin-Derived HSP90 Inhibition with Attenuated Hepatobiliary Toxicity

In experimental models where hepatobiliary tolerability is a critical endpoint, 17-AAG should be selected over the parent compound geldanamycin. As demonstrated in rat liver slice assays, 17-AAG exhibits a ≥50-fold higher threshold for biliary epithelial cell injury, with minimal BEC effects at concentrations where geldanamycin already induces overt necrosis [1]. This differential toxicity profile enables longer-term dosing regimens in preclinical toxicology evaluations without confounding hepatic injury. Furthermore, the intermediate redox potential of 17-AAG (-0.13 V vs. Ag/AgCl) between geldanamycin (-0.37 V) and 17-DMAG (-0.015 V) provides a moderate superoxide-generating profile suitable for mechanistic studies of ROS-mediated hepatotoxicity mechanisms [2].

Intraperitoneal Administration in Murine Cancer Models Maximizing Systemic Exposure for Efficacy Studies

For researchers conducting murine xenograft or syngeneic tumor models, intraperitoneal administration of 17-AAG achieves 99% bioavailability, a 4.1-fold advantage over the oral route [3]. This near-complete systemic exposure following i.p. delivery makes 17-AAG particularly suitable for preclinical efficacy studies where consistent and reproducible drug levels are required. The extensive tissue distribution profile documented in CD2F1 mice—with rapid penetration to heart, lung, liver, kidney, and spleen—further supports its use in models of disseminated or metastatic disease [3].

Reformulation Development Leveraging Micellar Nanocarriers for Improved Solubility and CrEL-Free Delivery

The well-characterized solubility limitations of 17-AAG, coupled with the demonstrated 150-fold solubility enhancement achieved with PEO-b-PDLLA micelles, establish this compound as an ideal model drug for nanocarrier formulation development [4]. Researchers developing novel HSP90 inhibitor delivery systems can benchmark their formulations against the established pharmacokinetic parameters of both standard CrEL/EtOH and micellar 17-AAG, including the 1.3-fold AUC increase, 1.3-fold t1/2 extension, and 1.7-fold Vd expansion observed with the micellar formulation [4].

Combinatorial Therapy Exploration with Proteasome Inhibitors in Multiple Myeloma Models

The Phase II clinical validation of 17-AAG monotherapy in relapsed/refractory multiple myeloma at doses ≥275 mg/m² provides a clinically-grounded reference point for preclinical combination studies [5]. Given the additive cytotoxicity observed between 17-AAG and bortezomib in myeloma cells, 17-AAG serves as a benchmark HSP90 inhibitor for evaluating novel combination regimens targeting the unfolded protein response and proteasome pathways [6]. The established clinical toxicity profile of 17-AAG in this patient population further informs translational study design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17-Aag

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.